molecular formula C6H9NO3 B109303 Methyl 5-oxopyrrolidine-2-carboxylate CAS No. 54571-66-3

Methyl 5-oxopyrrolidine-2-carboxylate

Cat. No.: B109303
CAS No.: 54571-66-3
M. Wt: 143.14 g/mol
InChI Key: HQGPKMSGXAUKHT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-oxopyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate

Biological Activity

Methyl 5-oxopyrrolidine-2-carboxylate, also referred to as 3-methyl-5-oxoproline, is a cyclic amino acid derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in pharmacology, and relevant case studies.

  • Molecular Formula: C₆H₉NO₃
  • Molecular Weight: Approximately 143.14 g/mol
  • Structure: The compound features a pyrrolidine ring with a ketone and carboxylic acid functional group, contributing to its unique chemical properties.

Research indicates that this compound interacts with various biological targets, leading to significant pharmacological effects:

  • GABAergic Activity : The compound has been studied as an inhibitor of GABA transaminase, potentially increasing GABA levels in the brain. This mechanism suggests its utility in treating neurological disorders such as epilepsy.
  • Proline Cycle Involvement : It plays a crucial role in the proline cycle, which is vital for cell survival under osmotic stress. This function is particularly relevant in metabolic pathways and cellular resilience.
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, modulating specific enzyme activities by binding to their active sites.

Biological Applications

This compound has been investigated for various applications across different fields:

  • Pharmacology : It serves as a building block for synthesizing pharmacologically active molecules. Its derivatives have been screened for activities such as GABA-receptor antagonism and histamine-N-methyl transferase inhibition, indicating potential therapeutic effects .
  • Cancer Research : Studies have demonstrated its cytotoxic effects against cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of RPMI 8226 cells, a model for multiple myeloma, with IC50 values indicating effective antiproliferative properties .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on RPMI 8226 cells using MTT assays. The results indicated:

CompoundIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
Compound A614334
Compound B1698515

Compound A demonstrated a strong time-dependent effect on cell viability, while Compound B showed significant inhibition even at lower concentrations .

Case Study 2: Neuroprotective Effects

In preclinical models, this compound exhibited neuroprotective properties by modulating GABAergic signaling pathways. This effect is crucial for developing treatments for conditions like anxiety and depression where GABA levels are often dysregulated.

Properties

IUPAC Name

methyl 5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGPKMSGXAUKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30969818
Record name Methyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54571-66-3
Record name Methyl 5-oxopyrrolidine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54571-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-oxo-DL-prolinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054571663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-oxo-DL-prolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of DL-pyroglutamic acid (50 g, 0.387 mol) in 157 mL CH3OH (3.87 mol) and 100 mL toluene was added concentrated H2SO4 (2.5 mL). This mixture was warmed to reflux and allowed to stir for 16 h. Since starting material remained, another 4 mL concentrated H2SO4 was added and the mixture stirred at reflux for an additional 24 h then was cooled to ambient temperature and 20% aqueous NaOH was added to bring the solution to pH ˜6. The mixture was concentrated under reduced pressure and the residue was dissolved in CH2Cl2, filtered through Celite® diatomaceous earth, concentrated and purified via Kugelrohr distillation. The resulting material was carried on directly to the next reaction.
Name
DL-pyroglutamic acid
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
157 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-oxopyrrolidine-2-carboxylate
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